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3-(4-Fluoro-3-methylphenyl)-4-methyl-1h-pyrazol-5-amine

Catalog No.
S14005598
CAS No.
M.F
C11H12FN3
M. Wt
205.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Fluoro-3-methylphenyl)-4-methyl-1h-pyrazol-5-...

Product Name

3-(4-Fluoro-3-methylphenyl)-4-methyl-1h-pyrazol-5-amine

IUPAC Name

5-(4-fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-3-amine

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

InChI

InChI=1S/C11H12FN3/c1-6-5-8(3-4-9(6)12)10-7(2)11(13)15-14-10/h3-5H,1-2H3,(H3,13,14,15)

InChI Key

GUPNWPMMHZYGRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C(=NN2)N)C)F

3-(4-Fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-5-amine is an organic compound characterized by its unique pyrazole structure. Its molecular formula is C11H12FN3C_{11}H_{12}FN_3 and it has a molecular weight of approximately 205.23 g/mol. The compound features a pyrazole ring substituted with a 4-fluoro-3-methylphenyl group and a 4-methylamino group, which contributes to its potential biological activity and applications in medicinal chemistry .

Typical of amines and pyrazoles, including:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, allowing for reactions with electrophiles.
  • Condensation reactions: It can form new compounds through condensation with aldehydes or ketones.
  • Hydrogen bonding: The presence of the amino group allows for interactions that can stabilize certain conformations or facilitate further reactions.

These reactions are essential for synthesizing derivatives or exploring its reactivity in biological systems.

3-(4-Fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-5-amine exhibits significant biological activity, particularly in pharmacology. Compounds with similar structures have been studied for their potential as:

  • Anticancer agents: Pyrazole derivatives have shown promise in inhibiting tumor growth.
  • Anti-inflammatory drugs: Some studies suggest that this compound may modulate inflammatory pathways.
  • Antimicrobial agents: It may possess activity against various bacterial strains.

Further research is needed to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of 3-(4-Fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-5-amine typically involves multi-step organic synthesis techniques, which may include:

  • Formation of the pyrazole ring: Starting from appropriate hydrazine derivatives and ketones or aldehydes.
  • Substitution reactions: Introducing the 4-fluoro-3-methylphenyl group through electrophilic aromatic substitution or coupling reactions.
  • Final amination: Using amines to introduce the methyl group at the 4-position of the pyrazole.

Specific reaction conditions such as temperature, solvents, and catalysts can significantly influence yield and purity .

This compound has several notable applications:

  • Pharmaceutical development: It serves as a lead compound in drug discovery for various therapeutic areas, particularly oncology and infectious diseases.
  • Chemical probes: Used in biochemical assays to study specific biological pathways or interactions.
  • Material science: Potential applications in developing new materials with specific electronic or optical properties.

Studies on the interactions of 3-(4-Fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-5-amine with biological targets are crucial for understanding its pharmacodynamics. Research indicates:

  • Binding affinity: Investigations into how well it binds to specific receptors or enzymes can inform its potential efficacy as a drug candidate.
  • Mechanism of action: Understanding how it affects cellular pathways can lead to insights into its therapeutic effects and side effects.

These studies often utilize techniques such as molecular docking, spectroscopy, and cellular assays to assess interaction profiles.

Several compounds share structural similarities with 3-(4-Fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-5-amine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-(4-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-5-amineC11H12FN3C_{11}H_{12}FN_3Methyl substitution at the 1-position
4-(3-fluoro-5-methylphenyl)-1H-pyrazol-3-amineC10H10FN3C_{10}H_{10}FN_3Fluorine substitution at a different position
3-Methyl-4-phenyl-1H-pyrazol-5-amineC10H11N3C_{10}H_{11}N_3Phenyl group at the 4-position
3-(3-Fluoro-4-methylphenyl)-1H-pyrazoleC10H9FN2C_{10}H_{9}FN_2Different fluorine positioning

Uniqueness

The uniqueness of 3-(4-Fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-5-amine lies in its specific combination of substituents on the pyrazole ring, which can influence its biological activity and chemical reactivity compared to these similar compounds. This specificity may enhance its effectiveness in targeted therapies or provide distinct pharmacological profiles.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

205.10152556 g/mol

Monoisotopic Mass

205.10152556 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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